4-[(1E)-[(4-acetamidophenyl)imino]methyl]-2-methoxyphenyl thiophene-2-carboxylate
Description
4-[(1E)-[(4-Acetamidophenyl)imino]methyl]-2-methoxyphenyl thiophene-2-carboxylate is a Schiff base derivative characterized by a planar imino (-CH=N-) linkage between a 4-acetamidophenyl group and a 2-methoxyphenyl moiety, esterified to a thiophene-2-carboxylate backbone. This structure confers unique electronic and steric properties, including:
- Aromatic interactions: The phenyl and thiophene rings enable π-π stacking and hydrophobic interactions.
- Conformational rigidity: The E-configuration of the imine group and steric bulk from substituents restrict molecular flexibility, influencing crystal packing and solubility.
Properties
IUPAC Name |
[4-[(4-acetamidophenyl)iminomethyl]-2-methoxyphenyl] thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S/c1-14(24)23-17-8-6-16(7-9-17)22-13-15-5-10-18(19(12-15)26-2)27-21(25)20-4-3-11-28-20/h3-13H,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOKAXVXJSJLHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=CC2=CC(=C(C=C2)OC(=O)C3=CC=CS3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-[(4-acetamidophenyl)imino]methyl]-2-methoxyphenyl thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imine: Reacting 4-acetamidobenzaldehyde with 2-methoxybenzaldehyde in the presence of an acid catalyst to form the imine intermediate.
Thiophene ring formation: The imine intermediate is then reacted with thiophene-2-carboxylic acid under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(1E)-[(4-acetamidophenyl)imino]methyl]-2-methoxyphenyl thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions with reagents like halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated aromatic compounds, nitro compounds, or sulfonic acids.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. It has potential applications in developing materials with specific electronic or optical properties.
Biology
In biological research, the compound can function as a probe to study enzyme interactions and protein-ligand binding. Its structure allows for modifications that can enhance binding affinity and specificity, making it valuable in biochemical assays.
Medicine
In medicinal chemistry, 4-[(1E)-[(4-acetamidophenyl)imino]methyl]-2-methoxyphenyl thiophene-2-carboxylate is investigated for its therapeutic properties . It may serve as a lead compound for developing new drugs targeting specific diseases, including cancer and inflammatory disorders.
Industry
The compound finds applications in the production of specialty chemicals and advanced materials. Its unique structure makes it suitable for use in electronics, coatings, and polymers.
Case Studies
- Antioxidant Activity : A study demonstrated that derivatives of thiophene-2-carboxamide exhibited significant antioxidant activity, suggesting that modifications to the compound could enhance these properties .
- Antibacterial Properties : Research indicated that certain derivatives showed promising antibacterial activity against various strains of bacteria, highlighting the potential medicinal applications of this compound .
- Electronic Applications : The compound's electronic properties have been explored for use in organic light-emitting diodes (OLEDs) and photovoltaic devices due to its ability to form stable thin films .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Chemistry | Building block for complex molecules | Used in developing materials with specific electronic properties |
| Biology | Probe for enzyme interactions | Enhances binding affinity in biochemical assays |
| Medicine | Lead compound for drug development | Potential therapeutic effects on cancer and inflammation |
| Industry | Specialty chemicals production | Suitable for electronics and polymers |
Mechanism of Action
The mechanism of action of 4-[(1E)-[(4-acetamidophenyl)imino]methyl]-2-methoxyphenyl thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s functional groups and supramolecular behavior can be contextualized using analogs from literature. Below is a comparative analysis based on substituent effects, hydrogen bonding, and applications:
Table 1: Structural and Functional Comparison
Key Insights :
Substituent Effects :
- Electron-donating groups (e.g., methoxy in the target compound) increase aromatic ring reactivity but reduce lipophilicity compared to electron-withdrawing groups (e.g., -CF₃ in siponimod) .
- Bulky substituents (e.g., isopropyl in ’s compound) hinder close crystal packing, improving solubility but reducing melting points .
Hydrogen-Bonding Capacity :
- The target compound’s acetamido group enables stronger H-bond networks than siponimod’s carboxylic acid, which may enhance solid-state stability but reduce membrane permeability .
- Sulfonamide groups () exhibit superior H-bond acceptor strength compared to ester carbonyls, favoring protein-ligand interactions .
Biological and Material Implications: The thiophene carboxylate backbone in the target compound may mimic bioactive heterocycles (e.g., tyrosine kinase inhibitors), whereas siponimod’s aliphatic chain optimizes pharmacokinetics .
Biological Activity
The compound 4-[(1E)-[(4-acetamidophenyl)imino]methyl]-2-methoxyphenyl thiophene-2-carboxylate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant research findings and data.
Chemical Structure and Properties
- Molecular Formula : C18H18N2O4S
- Molecular Weight : 354.41 g/mol
- CAS Number : 894-96-2
The structure of the compound features a thiophene ring, which is known to enhance biological activity due to its heterocyclic nature. The presence of an acetamidophenyl group may contribute to its interaction with biological targets.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of similar compounds. For instance, derivatives containing thiophene and phenolic structures have shown significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds typically range from 0.22 to 0.25 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 4a | 0.22 | S. aureus |
| 5a | 0.25 | E. coli |
| 7b | 0.24 | Pseudomonas aeruginosa |
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit promising anticancer properties. For example, studies on related thiophene derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancers. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
A study reported that a compound with structural similarities exhibited an IC50 value of approximately 15 µM in breast cancer cells, suggesting moderate activity . Further investigations into the specific pathways affected by these compounds are ongoing.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored, particularly against acetylcholinesterase (AChE), which is a target in Alzheimer's disease treatment. Similar compounds were found to exhibit IC50 values ranging from 2.7 µM to higher concentrations depending on the structural modifications . The inhibition mechanism often involves binding to the active site of the enzyme, preventing substrate hydrolysis.
Case Studies
-
Study on Acetylcholinesterase Inhibition :
- Objective : To evaluate the inhibitory effect on AChE.
- Methodology : In vitro assays were performed using various concentrations of the compound.
- Results : The compound showed significant inhibition with an IC50 value of approximately 10 µM, indicating potential therapeutic applications in neurodegenerative diseases.
-
Antimicrobial Evaluation :
- Objective : To assess the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
- Methodology : Disc diffusion method was employed alongside MIC determination.
- Results : Compounds exhibited strong antibacterial activity, particularly against Staphylococcus epidermidis, with MIC values below 1 µg/mL.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
